

# Chemical and Physical Identifiers

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

Get Quote

Abemaciclib is a selective, ATP-competitive inhibitor of cyclin-dependent kinases CDK4 and CDK6, used for treating specific types of advanced or metastatic breast cancer [1] [2].

**Table 1: Core Chemical Identifiers for Abemaciclib**

| Identifier                  | Value                                                                                                                                          |
|-----------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|
| Systematic Name (IUPAC)     | N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine [3] [4] |
| CAS Registry Number         | 1231929-97-7 [3] [4] [5]                                                                                                                       |
| Molecular Formula           | C <sub>27</sub> H <sub>32</sub> F <sub>2</sub> N <sub>8</sub> [6] [1] [2]                                                                      |
| Molecular Weight            | 506.60 g/mol [4] [5] (506.606 g·mol <sup>-1</sup> [6] [1])                                                                                     |
| Related CAS (mesylate salt) | 1231930-82-7 [5]                                                                                                                               |
| Canonical SMILES            | CCN1CCN(CC1)Cc1ccc(nc1)Nc1ncc(c(n1)c1cc(F)c2c(c1)n(C(C)C)c(n2)C)F [6] [2]                                                                      |
| InChI Key                   | UZWDCWONPYILKI-UHFFFAOYSA-N [3] [6] [2]                                                                                                        |

| Identifier                     | Value                 |
|--------------------------------|-----------------------|
| XLogP                          | 4.03 [2]              |
| Hydrogen Bond Donor Count      | 1 [2]                 |
| Hydrogen Bond Acceptor Count   | 7 [2]                 |
| Rotatable Bond Count           | 7 [2]                 |
| Topological Polar Surface Area | 75 Å <sup>2</sup> [2] |

Table 2: Physical Properties and Handling

| Property           | Specification                                                                                            |
|--------------------|----------------------------------------------------------------------------------------------------------|
| Physical Form      | Solid (Light Yellow) [3] [5]                                                                             |
| Melting Point      | 175-181°C [4]                                                                                            |
| Purity             | ≥98% (HPLC) [5] (typically 99% [3] [4])                                                                  |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C [3]. Store long-term in a cool, dry place [4]. |
| Signal Word (GHS)  | Warning [3] [4]                                                                                          |

## Pharmacological Profile & Clinical Pharmacokinetics

Table 3: Pharmacokinetic Properties of Abemaciclib

| Parameter                     | Value / Description                                                                                                                            |
|-------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Mechanism of Action</b>    | Selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Inhibits Rb protein phosphorylation, causing G1 phase cell cycle arrest [1]. |
| <b>Bioavailability</b>        | 45% [6] [1]                                                                                                                                    |
| <b>Tmax (Time to Cmax)</b>    | 4-6 hours (range up to 24 hours) [1]                                                                                                           |
| <b>Protein Binding</b>        | 96.3% (Abemaciclib); Major metabolites M2, M18, M20 also highly bound (93.4-97.8%) [1]                                                         |
| <b>Volume of Distribution</b> | 690.3 L (49% CV) [1]                                                                                                                           |
| <b>Metabolism</b>             | Primarily by <b>CYP3A4</b> to major active metabolite N-desethylabemaciclib (M2), and other metabolites (M18, M20) [1].                        |
| <b>Half-Life</b>              | 18.3 hours (72% CV) [6] [1]                                                                                                                    |
| <b>Clearance</b>              | 26.0 L/h (51% CV) [1]                                                                                                                          |
| <b>Route of Elimination</b>   | Feces (81%), Urine (3%) [6] [1]                                                                                                                |
| <b>Food-Drug Interactions</b> | Avoid grapefruit/grapefruit juice (CYP3A4 inhibitor). Avoid St. John's Wort (CYP3A4 inducer) [1] [7].                                          |

The following diagram illustrates the primary mechanism of action of Abemaciclib and its metabolic pathway.



[Click to download full resolution via product page](#)

## Experimental Protocols for In Vitro Analysis

The following protocols are compiled from research studies investigating the effects of abemaciclib on various cancer cell lines [5].

### Protocol 1: Cell Proliferation and Cell Cycle Analysis

This protocol is used to determine the  $IC_{50}$  of abemaciclib and analyze its impact on cell cycle progression.

- **Cell Culture:** Culture target cells (e.g., SNU-EP2, A549, MCF7) in appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO<sub>2</sub> atmosphere [5].
- **Drug Treatment:** Prepare a stock solution of abemaciclib in DMSO. Treat cells with a range of concentrations (e.g., 0.1 μM, 0.5 μM, 1 μM, 2 μM, 10 μM) for 24, 48, and 72 hours. Include a control group treated with DMSO vehicle only [5].
- **Cell Proliferation (MTT) Assay:**
  - After treatment, add MTT reagent to each well and incubate for 1-4 hours.
  - The viable cells will reduce MTT to purple formazan crystals. Solubilize these crystals with DMSO.
  - Measure the absorbance at 570 nm using a plate reader.
  - Calculate the percentage of cell viability and determine the IC<sub>50</sub> value (concentration that inhibits cell proliferation by 50%) [5].
- **Cell Cycle Analysis by Flow Cytometry:**
  - Harvest drug-treated and control cells by trypsinization.
  - Fix the cells in 70% ethanol overnight at -20°C.
  - Wash cells and resuspend in a propidium iodide (PI) staining solution containing RNase.
  - Incubate for 30 minutes at room temperature in the dark.
  - Analyze the DNA content using a flow cytometer. The distribution of cells in G1, S, and G2/M phases can be determined based on PI fluorescence [5].

## Protocol 2: Analysis of Non-Apoptotic Cell Death

Abemaciclib can induce a non-apoptotic cell death characterized by cytoplasmic vacuolation [5]. This protocol helps characterize this unique phenotype.

- **Morphological Observation:** After treating cells (e.g., A549) with abemaciclib (around IC<sub>50</sub> concentration) for 24 hours, observe morphological changes using a phase-contrast microscope. Look for the formation of large cytoplasmic vacuoles, a hallmark of this cell-death phenotype [5].
- **Apoptosis Analysis (Western Blot):**
  - Lyse treated and control cells to extract total protein.
  - Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
  - Probe the membrane with specific antibodies:
    - **Cleaved PARP:** To detect apoptosis. Abemaciclib treatment may show little cleavage.
    - **Cleaved Caspase-3:** A key executioner of apoptosis. Abemaciclib may not activate it significantly.
    - **Phospho-RIPK1 / Phospho-MLKL:** To rule out necroptosis.
  - The absence of strong markers for apoptosis or necroptosis supports a non-apoptotic cell death mechanism [5].
- **Lysosomal Staining (Immunofluorescence):**

- Treat cells on coverslips with abemaciclib.
- Incubate with LysoSensor Green DND-189 and/or a fluorescent antibody against LAMP1 (a lysosomal marker) like LAMP1-mCherry.
- Fix the cells and analyze under a fluorescence microscope. This confirms that the cytoplasmic vacuoles originate from lysosomes [5].

## Clinical and Regulatory Status

Abemaciclib is approved for use in the US, EU, and other regions [6]. It is indicated for HR-positive, HER2-negative advanced or metastatic breast cancer, both in combination with endocrine therapy (fulvestrant or an aromatase inhibitor) and as monotherapy [6] [1] [8]. It is also approved for the adjuvant treatment of high-risk, early breast cancer [6].

As of 2023, it was involved in multiple Phase III clinical trials for other cancers, including dedifferentiated liposarcoma and metastatic prostate cancer, and in Phase I/II trials for various other malignancies [6].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Abemaciclib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. abemaciclib | Ligand page [guidetopharmacology.org]
3. Abemaciclib | 1231929-97-7 [sigmaaldrich.com]
4. 1231929-97-7 Abemaciclib AKSci 3798AH [aksci.com]
5. CAS 1231929-97-7 Abemaciclib [bocsci.com]
6. Abemaciclib [en.wikipedia.org]
7. Abemaciclib (Verzenios) [breastcancer.org]
8. Abemaciclib (oral route) - Side effects & dosage [mayoclinic.org]

To cite this document: Smolecule. [Chemical and Physical Identifiers]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3612582#avotaciclib-chemical-identifiers>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)